3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate
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Overview
Description
3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate is an organic compound with the molecular formula C16H33NO2. It is an ester formed from 2-ethyl-2-methylhexanoic acid and 3-(diethylamino)propyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate typically involves the esterification reaction between 2-ethyl-2-methylhexanoic acid and 3-(diethylamino)propyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethyl-2-methylhexanoic acid and 3-(diethylamino)propyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 2-ethyl-2-methylhexanoic acid and 3-(diethylamino)propyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)propyl trimethoxysilane
- 3-(Diethylamino)propyl alcohol
- 2-Ethyl-2-methylhexanoic acid
Uniqueness
3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of the diethylamino group and the 2-ethyl-2-methylhexanoate moiety makes it suitable for various specialized applications in research and industry.
Properties
CAS No. |
32051-67-5 |
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Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
3-(diethylamino)propyl 2-ethyl-2-methylhexanoate |
InChI |
InChI=1S/C16H33NO2/c1-6-10-12-16(5,7-2)15(18)19-14-11-13-17(8-3)9-4/h6-14H2,1-5H3 |
InChI Key |
ZBXXNADTECFOSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C(=O)OCCCN(CC)CC |
Origin of Product |
United States |
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